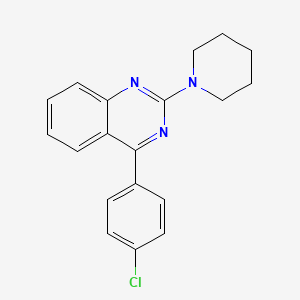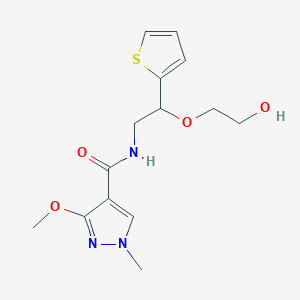![molecular formula C11H12N4O2S2 B2567375 N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097914-39-9](/img/structure/B2567375.png)
N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine is a chemical compound with diverse applications in scientific research. Its unique structure, which includes a thiophene ring, an azetidine ring, and a pyridazine ring, makes it an invaluable tool for studying various biological processes and developing new therapeutic interventions.
Métodos De Preparación
The synthesis of N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine typically involves multiple steps, including the formation of the thiophene ring, the azetidine ring, and the pyridazine ring. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Azetidine Ring: This can be synthesized through cyclization reactions involving appropriate precursors under specific conditions.
Formation of the Pyridazine Ring: This can be synthesized through various methods, including the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while reducing costs and environmental impact.
Análisis De Reacciones Químicas
N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the azetidine ring, using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring, using reagents such as sodium hydride and alkyl halides.
Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used to study various biological processes, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in research.
Comparación Con Compuestos Similares
N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine can be compared with other similar compounds, such as:
Thiophene Derivatives: These compounds share the thiophene ring and have diverse biological activities, including anticancer and anti-inflammatory properties.
Azetidine Derivatives: These compounds share the azetidine ring and are used in various pharmaceutical applications.
Pyridazine Derivatives: These compounds share the pyridazine ring and are known for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its combination of these three rings, which imparts a unique set of properties and applications.
Propiedades
IUPAC Name |
N-(1-thiophen-2-ylsulfonylazetidin-3-yl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S2/c16-19(17,11-4-2-6-18-11)15-7-9(8-15)13-10-3-1-5-12-14-10/h1-6,9H,7-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNDKTPUQVMRTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CS2)NC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[(3,4-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride](/img/structure/B2567292.png)







![3-[((E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID](/img/structure/B2567305.png)
![N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}adamantane-1-carboxamide](/img/structure/B2567306.png)
![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2567308.png)

![1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-PHENYLPIPERAZINE](/img/structure/B2567312.png)

